1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine in the presence of a base, followed by cyclization to form the azolidine-2,5-dione ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]azolidine-2,5-dione: Similar structure with a different position of the methyl group.
1-(2-Chlorophenyl)-3-[(3-ethylphenyl)amino]azolidine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl and 3-methylphenyl groups can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-4-6-12(9-11)19-14-10-16(21)20(17(14)22)15-8-3-2-7-13(15)18/h2-9,14,19H,10H2,1H3 |
InChI Key |
GZQNBKOXSMMHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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